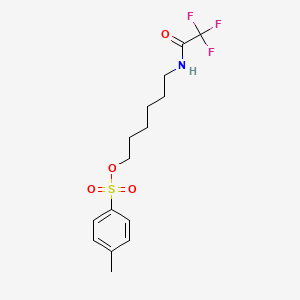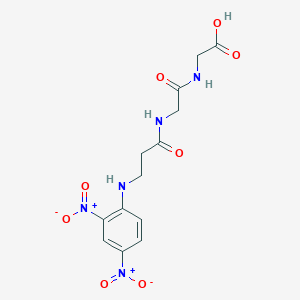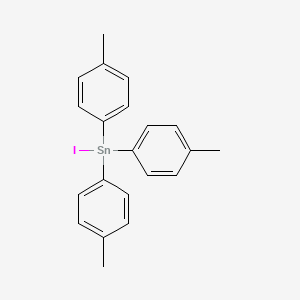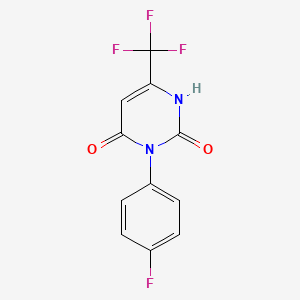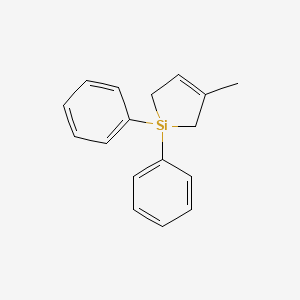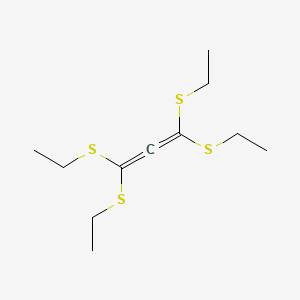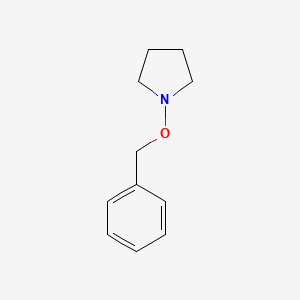
1-(Benzyloxy)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a benzyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzyloxy)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding pyrrolidine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
- Oxidation of this compound can yield benzaldehyde or benzoic acid derivatives.
- Reduction can produce pyrrolidine.
- Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
1-(Benzyloxy)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can influence the compound’s binding affinity and specificity, affecting its overall biological activity .
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simpler structure without the benzyloxy group, used widely in organic synthesis.
N-Benzylpyrrolidine: Similar to 1-(Benzyloxy)pyrrolidine but with a direct benzyl group attached to the nitrogen atom.
Pyrrolizidine: Contains a fused bicyclic structure, differing significantly in its chemical behavior and applications
Uniqueness: this compound stands out due to the presence of the benzyloxy group, which imparts unique reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research fields.
Propriétés
Numéro CAS |
46235-83-0 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
1-phenylmethoxypyrrolidine |
InChI |
InChI=1S/C11H15NO/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12/h1-3,6-7H,4-5,8-10H2 |
Clé InChI |
KJXBOETWBRQJFK-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





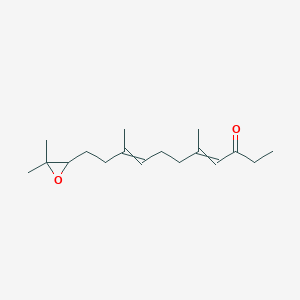

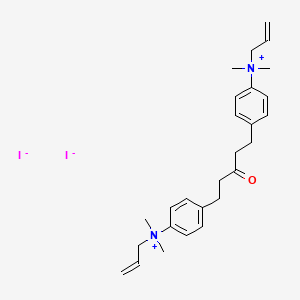
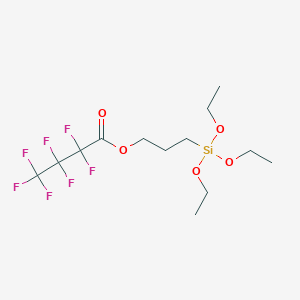
![tetracyclo[6.2.1.13,6.02,7]dodec-4-en-11-one](/img/structure/B14663841.png)
